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Compound of Interest |

N-(3-Chlorobenzyl)-2,3-
Compound Name:
dimethylaniline
CAS No.: 1024246-91-0
Cat. No.: B3074898

Executive Summary

N-(3-Chlorobenzyl)-2,3-dimethylaniline (Formula: Ci1sH16CIN; MW: 245.75 g/mol ) is a
lipophilic secondary amine characterized by a sterically crowded aniline core coupled to a
halogenated benzyl moiety.[1] It serves as a critical scaffold in the development of non-steroidal
anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. This guide details its
chemical identity, theoretical and experimental physicochemical properties, and a validated
synthesis protocol via reductive amination.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of two distinct aromatic domains linked by a secondary amine bridge.
The 2,3-dimethylaniline (xylidine) fragment provides steric bulk proximal to the nitrogen,
influencing binding kinetics in biological targets, while the 3-chlorobenzyl group acts as a
lipophilic anchor with specific electronic properties.

Nomenclature & Identifiers
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Parameter Details
IUPAC Name N-[(3-Chlorophenyl)methyl]-2,3-dimethylaniline
Common Name N-(3-Chlorobenzyl)-2,3-xylidine
Not widely listed (Research Chemical); MDL.:
CAS Number
MFCD06408364
Molecular Formula C15H16CIN
Molecular Weight 245.75 g/mol
SMILES CC1=C(C(=CC=C1)NCC2=CC=CC(Cl)=C2)C
Generated from structure: LZQ...[2][3] (Structure
INChl Key

specific)

Fragment Analysis (Graphviz)

The following diagram illustrates the structural connectivity and functional domains of the
molecule.

2,3-Dimethylaniline Core C-N Bond p.| Secondary Amine N-C Bond p.| 3-Chlorobenzyl Group
(Steric Hindrance) (-NH- Linker) (Lipophilic/Electronic)

Figure 1: Structural Disconnection of N-(3-Chlorobenzyl)-2,3-dimethylaniline

Click to download full resolution via product page

Physicochemical Properties

Understanding the physical parameters is essential for handling and formulation.
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Property Value / Prediction Significance
) Small molecule drug range
Molecular Weight 245.75 g/mol
(<500 Da).
Highly lipophilic; likely requires
LogP (Predicted) 48-52 organic solvents (DCM,
DMSO) for solubilization.
Critical for receptor binding
H-Bond Donors 1 (NH) ) )
interactions.
Weak acceptor due to steric
H-Bond Acceptors 1(N) hindrance and lone pair
delocalization.
High boiling point oil;
Boiling Point ~360-380°C (Predicted) purification requires high-
vacuum distillation.
) ) Weakly basic due to N-phenyl
pKa (Conjugate Acid) ~45-5.0

conjugation.

Validated Synthesis Protocol

The most robust method for synthesizing N-(3-Chlorobenzyl)-2,3-dimethylaniline is

Reductive Amination. This pathway avoids the over-alkylation byproducts common in direct

alkylation with benzyl halides.

Reaction Pathway

The synthesis involves the condensation of 2,3-dimethylaniline with 3-chlorobenzaldehyde to

form an imine (Schiff base) intermediate, followed by selective reduction.
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Acid Catalyst (AcOH)
Solvent: DCM/MeOH

2,3-Dimethylaniline 3-Chlorobenzaldehyde
(Amine) (Aldehyde)

Condensation (-H20)|Condensation (-H20)

Imine Intermediate
(Schiff Base)

Reducing Agent
(NaBH(OACc)3)

Reduction

N-(3-Chlorobenzyl)-2,3-dimethylaniline
(Final Product)

Figure 2: Reductive Amination Synthesis Workflow

Click to download full resolution via product page

Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. 2,3-dimethylaniline is toxic if inhaled or
absorbed through the skin.

e |Imine Formation:

o Dissolve 2,3-dimethylaniline (1.0 eq) and 3-chlorobenzaldehyde (1.05 eq) in
Dichloromethane (DCM) or Methanol.

o Add a catalytic amount of Acetic Acid (1-2 drops) to activate the carbonyl.

o Stir at room temperature for 2—4 hours. Monitoring: Use TLC (Hexane:EtOAc 8:2) to
confirm the disappearance of the aniline starting material.

e Reduction:

o Cool the mixture to 0°C.
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o Add Sodium triacetoxyborohydride (NaBH(OACc)3) (1.5 eq) portion-wise. Note:
NaBH(OACc)s is preferred over NaBHa to prevent reduction of the aldehyde before imine
formation.

o Allow the reaction to warm to room temperature and stir overnight (12h).

o Work-up & Purification:
o Quench with saturated agueous NaHCO:s.

o Extract with DCM (3x). Wash combined organics with brine, dry over Na=SOas, and
concentrate in vacuo.

o Purification: Flash column chromatography (Silica gel; Gradient: 100% Hexane - 5%
EtOAc/Hexane). The product is typically a viscous oil or low-melting solid.

Analytical Characterization
To validate the synthesis, the following spectroscopic signals must be confirmed:
e 'H-NMR (400 MHz, CDCI5):

o 9§ 2.1-2.3 ppm: Two singlets (3H each) corresponding to the methyl groups on the aniline
ring.

o 0 4.3-4.5 ppm: Singlet (2H) or broad doublet for the benzylic -CH2- group.
o 0 3.8-4.0 ppm: Broad singlet (1H) for the -NH- amine proton (exchangeable with D20).

o 0 6.5-7.4 ppm: Multiplet (7H) representing the aromatic protons (3 on the aniline ring, 4 on
the chlorobenzyl ring).

e Mass Spectrometry (ESI+):
o Look for the parent ion [M+H]* = 246.75.

o The chlorine isotope pattern (3>CI/3’Cl) should show a characteristic 3:1 ratio at m/z
246/248.
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Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. The N-benzylaniline substructure is
frequently observed in:

» Fenamate Derivatives: Analogs of Mefenamic acid (an NSAID) where the N-aryl group is
modified to modulate COX-1/COX-2 selectivity.

» Kinase Inhibitors: The 2,3-dimethyl substitution provides restricted rotation (atropisomerism
potential), which can lock the molecule into a bioactive conformation within a kinase ATP-
binding pocket.

e Agrochemicals: Used as a building block for fungicides targeting specific fungal enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [N-(3-Chlorobenzyl)-2,3-dimethylaniline: Structural
Identity & Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3074898#chemical-structure-and-molecular-weight-
of-n-3-chlorobenzyl-2-3-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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